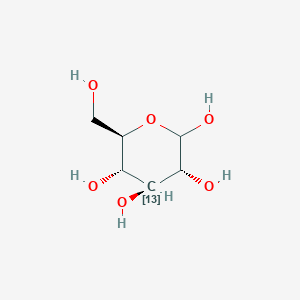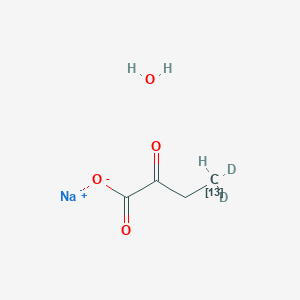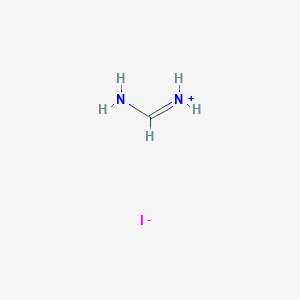![molecular formula C54H59N3 B12059654 3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole CAS No. 1420043-43-1](/img/structure/B12059654.png)
3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in organic electronics due to their excellent hole-transporting properties. This particular compound is notable for its bulky tert-butyl groups, which enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole typically involves multiple steps:
Formation of 3,6-Ditert-butylcarbazole: This is achieved by reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst like anhydrous zinc chloride.
Coupling Reactions: The intermediate 3,6-Ditert-butylcarbazole is then subjected to coupling reactions with other carbazole derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole has several applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: Employed in the synthesis of novel electroluminescent materials and optical switching devices.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong luminescence properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to transport holes (positive charge carriers) efficiently. The bulky tert-butyl groups prevent aggregation, ensuring that the material remains soluble and processable. The molecular targets include the active layers in OLEDs and OPVs, where it facilitates charge transport and improves device performance.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Ditert-butylcarbazole: A simpler derivative with similar hole-transporting properties but lower stability and solubility.
9-(4-Bromophenyl)-3,6-ditert-butylcarbazole: Used in the synthesis of more complex electroluminescent materials.
Uniqueness
3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole stands out due to its enhanced stability and solubility, making it more suitable for practical applications in organic electronics. Its complex structure allows for fine-tuning of its electronic properties, providing an edge over simpler carbazole derivatives.
Propiedades
Número CAS |
1420043-43-1 |
|---|---|
Fórmula molecular |
C54H59N3 |
Peso molecular |
750.1 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole |
InChI |
InChI=1S/C54H59N3/c1-14-55-45-25-19-37(56-47-21-15-33(51(2,3)4)27-39(47)40-28-34(52(5,6)7)16-22-48(40)56)31-43(45)44-32-38(20-26-46(44)55)57-49-23-17-35(53(8,9)10)29-41(49)42-30-36(54(11,12)13)18-24-50(42)57/h15-32H,14H2,1-13H3 |
Clave InChI |
YTVZFESBKKGHEW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C)C6=C1C=CC(=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)




![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)



